5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide
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Overview
Description
5-Fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a trimethoxyphenyl moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trimethoxybenzyl halide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to optimize the synthesis process, ensuring high yield and purity. Additionally, purification methods such as recrystallization or chromatography may be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit bioactivity, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells, making it a valuable compound in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which 5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group, in particular, plays a crucial role in binding to receptors or enzymes, leading to biological effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivity.
Fluorinated pyridines: Other fluorinated pyridines with different substituents can have varying biological activities.
Methylated pyridine derivatives: Compounds with similar methyl groups on the pyridine ring may show different pharmacological properties.
Uniqueness: 5-Fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-10-5-12(18)9-19-15(10)17(21)20-8-11-6-13(22-2)16(24-4)14(7-11)23-3/h5-7,9H,8H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKQVBJUZMKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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